N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketone under basic conditions.
Introduction of the Phenylsulfonamido Group: The phenylsulfonamido group is introduced by reacting the thiazole intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Methoxyphenethyl Group: The final step involves the alkylation of the thiazole derivative with 4-methoxyphenethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the thiazole ring or the phenylsulfonamido group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its antimicrobial and anti-inflammatory properties, making it a candidate for developing new antibiotics and anti-inflammatory drugs.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to elucidate its mechanism of action.
Industrial Applications: It may be used as a precursor or intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with other cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 2-(4-methoxyphenethyl)-4-(trifluoromethyl)thiazole-5-carboxamide
Uniqueness
N-(4-methoxyphenethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 4-methoxyphenethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The phenylsulfonamido group contributes to its anti-inflammatory properties by inhibiting COX enzymes.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14-18(19(24)21-13-12-15-8-10-16(27-2)11-9-15)28-20(22-14)23-29(25,26)17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIFPXRIPAQVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.